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Compound of Interest

Compound Name: 1H-Indazol-3-ol

Cat. No.: B177101

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of 1H-Indazol-3-ol, a significant heterocyclic compound in medicinal chemistry and drug
development. This document is intended for researchers, scientists, and professionals in the
field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data. Due to the prevalent tautomerism in this molecule, this
guide will discuss the spectroscopic features of both the 1H-Indazol-3-ol and its tautomer, 1,2-
dihydro-3H-indazol-3-one.

Tautomerism of 1H-Indazol-3-ol

1H-Indazol-3-ol exists in a tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-one. The
predominant form can be influenced by the solvent, temperature, and pH. The benzenoid 1H-
indazole tautomer is generally more stable.[1] This equilibrium is a critical consideration in the
interpretation of its spectroscopic data, as signals from both tautomers may be observed.
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Caption: Tautomeric equilibrium of 1H-Indazol-3-ol.
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The following tables summarize the predicted and experimental spectroscopic data for 1H-
Indazol-3-ol and its derivatives. Direct experimental data for the parent 1H-Indazol-3-ol is
limited; therefore, some data is predicted based on the analysis of structurally related

compounds.

Table 1: Predicted *H NMR Spectral Data for 1H-Indazol-

3-ol
Predicted Chemical Shift Lo
Proton . Multiplicity
(6, ppm) in DMSO-de

H1 (NH) ~13.0 brs
H4 ~7.75 d
H5 ~7.15 t
H6 ~7.40 t
H7 ~7.60 d
OH ~10.0 brs

Note: Chemical shifts are referenced to TMS (& = 0.00 ppm). The broad singlets for NH and OH
are due to proton exchange.

Table 2: Predicted **C NMR Spectral Data for 1H-Indazol-
3-ol
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Predicted Chemical Shift (6, ppm) in

Carbon
DMSO-de
C3 ~160
C3a ~142
C4 ~122
C5 ~121
C6 ~127
c7 ~111
C7a ~125
Functional Group Predicted Wavenumber Intensity
(cm™)
O-H stretch 3200-3600 Broad
N-H stretch 3100-3500 Medium
C=0 stretch (from tautomer) 1650-1700 Strong
C=N stretch 1600-1650 Medium
C=C stretch (aromatic) 1450-1600 Medium-Strong
C-O stretch 1200-1300 Strong
lon Predicted m/z Notes
[M]+e 134.05 Molecular lon
(M-COJ 106.04 Loss of carbon monoxide from
the indazolone tautomer
[M-HCN]+e 107.05 Loss of hydrogen cyanide
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Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 1H-Indazol-3-ol are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 1H-Indazol-3-ol in approximately 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-de) in a standard 5 mm NMR tube.[2] The use of
DMSO-ds is recommended to observe the exchangeable N-H and O-H protons.[2]

1H NMR Acquisition:
o Record the spectrum on a 400 MHz or higher field spectrometer.

o Acquire a standard one-dimensional proton spectrum with a pulse angle of 30-45°, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

o The number of scans can range from 16 to 128, depending on the sample concentration.
13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Asignificantly larger number of scans (e.g., 1024 or more) is typically required due to the
low natural abundance of the 3C isotope.[2]

o Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be
employed to differentiate between CH, CHz, and CHs groups.

Infrared (IR) Spectroscopy

e Sample Preparation (ATR):

o Place a small amount of the solid 1H-Indazol-3-ol sample directly onto the diamond
crystal of the ATR-FTIR spectrometer.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
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o Data Acquisition:
o Record the spectrum over a range of 4000 to 400 cm~1.
o Co-add at least 16 scans to obtain a spectrum with a good signal-to-noise ratio.

o Perform a background scan of the empty ATR crystal before running the sample.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 1H-Indazol-3-ol (approximately 1 mg/mL)
in a suitable solvent such as methanol or acetonitrile.[3]

o Data Acquisition (Electron lonization - EI):

o Introduce the sample into the mass spectrometer, typically via a direct insertion probe or
after separation by gas chromatography.

o Use a standard electron energy of 70 eV for ionization.
o Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b177101?utm_src=pdf-body
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Dissolve in Deuterated Solvent Prepare Solid Sample

Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H and 13C) (ATR-FTIR) (EI-MS)

Data Prqcessing and Interprétation

Spectral Interpretation and

Structure Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.

Structural Elucidation Pathway

1H-Indazol-3-ol
(Unknown Structure)

NMR Spectroscopy
(*H and 3C)

(Determine Connectivity)

Mass Spectrometry IR Spectroscopy
(Determine Molecular Weight) (Identify Functional Groups)

Final Structure Confirmation

Click to download full resolution via product page

Caption: Logical pathway for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1H-Indazol-3-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177101#spectroscopic-analysis-of-1h-indazol-3-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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